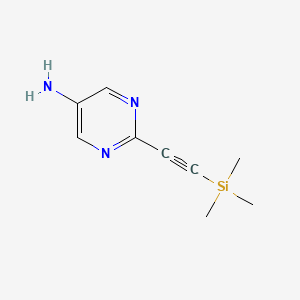

2-(2-Trimethylsilylethynyl)pyrimidin-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-Trimethylsilylethynyl)pyrimidin-5-amine is a chemical compound with the molecular formula C9H13N3Si and a molecular weight of 191.31 g/mol . It is characterized by the presence of a pyrimidine ring substituted with a trimethylsilylethynyl group at the 2-position and an amine group at the 5-position. This compound is primarily used in research and development due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Trimethylsilylethynyl)pyrimidin-5-amine typically involves the reaction of 2-chloropyrimidine with trimethylsilylacetylene in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is then heated to facilitate the coupling reaction, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents and solvents to ensure high yield and purity.

化学反応の分析

Desilylation to Terminal Alkyne

The TMS-ethynyl group serves as a protective moiety, enabling controlled access to terminal alkynes under mild conditions. A key reaction involves deprotection using potassium carbonate (K₂CO₃) in methanol:

| Reaction Conditions | Operation & Outcome | Yield | Source |

|---|---|---|---|

| Methanol, K₂CO₃, RT, 2 hrs | Removes TMS group to yield 5-ethynylpyrimidin-2-amine; precipitated after filtration | – |

Mechanistic Insight : Base-mediated cleavage of the silicon-alkyne bond generates the terminal alkyne, which is highly reactive in subsequent transformations like Sonogashira couplings .

Cross-Coupling Reactions

The ethynyl group participates in palladium-catalyzed cross-couplings. While no direct examples exist for this compound, its synthetic precursor (2-amino-5-iodopyrimidine) undergoes Sonogashira coupling with trimethylsilylacetylene:

| Reaction Conditions | Operation & Outcome | Yield | Source |

|---|---|---|---|

| PdCl₂dppf, CuI, DIPEA, EtOAc, -20°C→RT, 6 hrs | Coupling with trimethylsilylacetylene to form target compound | 100% |

Potential Application : Post-desilylation, the terminal alkyne could engage in:

-

Huisgen Cycloaddition : Copper-catalyzed reaction with azides for triazole formation.

-

Buchwald-Hartwig Amination : Coupling with aryl halides using palladium catalysts .

Functionalization of the Pyrimidine Ring

The electron-deficient pyrimidine ring may undergo electrophilic substitution or metalation, though explicit examples are absent in the literature provided.

科学的研究の応用

Synthesis and Properties

The synthesis of 2-(2-Trimethylsilylethynyl)pyrimidin-5-amine typically involves the reaction of 2-chloropyrimidine with trimethylsilylacetylene in the presence of a base such as potassium carbonate. This reaction is performed under an inert atmosphere to prevent oxidation, and heating is often required to facilitate the coupling process. The resulting compound exhibits unique chemical properties due to the presence of both the trimethylsilylethynyl and amine groups, which enhance its reactivity and potential interactions with various biological targets.

Chemical Reactions

The compound can undergo several types of reactions, including:

- Oxidation : Leading to the formation of oxides.

- Reduction : Converting it into reduced forms.

- Substitution : The trimethylsilylethynyl group can be replaced with other functional groups under appropriate conditions.

Chemistry

In chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various modifications that can lead to new compounds with desirable properties.

Biology

Research has focused on the biological activities of this compound, particularly its interactions with biomolecules. Studies suggest that it may exhibit potential therapeutic effects, making it a candidate for drug development.

Medicine

In medicinal chemistry, ongoing investigations aim to explore the therapeutic applications of this compound. Its ability to form hydrogen bonds and interact with biological molecules positions it as a promising agent in developing new treatments.

Industry

The compound is also utilized in industrial applications, particularly in developing new materials and chemical processes. Its unique properties make it suitable for various applications in material science.

Case Studies and Research Findings

- Biological Activity Studies : Recent studies have demonstrated that compounds similar to this compound exhibit significant biological activity against specific cancer cell lines. These findings highlight its potential as an anticancer agent.

- Synthesis Innovations : Researchers have reported novel synthetic routes utilizing this compound as a precursor for more complex heterocyclic structures, showcasing its versatility in organic synthesis.

- Material Science Applications : The incorporation of this compound into polymer matrices has shown promising results in enhancing material properties, such as thermal stability and mechanical strength.

作用機序

The mechanism of action of 2-(2-Trimethylsilylethynyl)pyrimidin-5-amine involves its interaction with specific molecular targets. The trimethylsilylethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The amine group can form hydrogen bonds and other interactions with biological molecules, potentially affecting biochemical pathways .

類似化合物との比較

Similar Compounds

2-(2-Trimethylsilylethynyl)pyrimidine: Lacks the amine group, resulting in different reactivity and applications.

5-Aminopyrimidine: Lacks the trimethylsilylethynyl group, affecting its chemical properties and uses.

Uniqueness

2-(2-Trimethylsilylethynyl)pyrimidin-5-amine is unique due to the presence of both the trimethylsilylethynyl and amine groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research applications .

生物活性

2-(2-Trimethylsilylethynyl)pyrimidin-5-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and in various therapeutic applications. This article explores the compound's synthesis, biological activities, structure-activity relationships (SAR), and its implications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a pyrimidine ring substituted with a trimethylsilylethynyl group at the 2-position and an amino group at the 5-position. The synthesis typically involves:

- Formation of the pyrimidine core through cyclization reactions.

- Introduction of the trimethylsilylethynyl group via Sonogashira coupling reactions with appropriate alkyne precursors.

- Amine functionalization at the 5-position using standard amination techniques.

Enzyme Inhibition

Recent studies have indicated that this compound exhibits significant inhibitory activity against various enzymes, including:

- 5-Lipoxygenase (5-LO) : The compound has been reported to inhibit 5-LO with an IC50 value indicating effective modulation of inflammatory pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated its effectiveness against several bacterial strains:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.

- Gram-negative bacteria : Showed activity against Escherichia coli and Pseudomonas aeruginosa.

The minimum inhibitory concentrations (MIC) were determined using tube dilution methods, with results indicating that certain derivatives of pyrimidine compounds exhibit enhanced antimicrobial activity .

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 | |

| Bacillus subtilis | 16 | |

| Escherichia coli | 32 | |

| Pseudomonas aeruginosa | 64 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the pyrimidine ring. Studies indicate that:

- Electron-donating groups (e.g., -OCH3) enhance antimicrobial activity.

- Electron-withdrawing groups (e.g., -Cl) improve anticancer properties.

These modifications can lead to significant variations in potency and selectivity towards specific biological targets .

Case Studies

- Antiplasmodial Activity : A related study on pyrimidine derivatives indicated that modifications at the 6-position could enhance activity against Plasmodium falciparum, suggesting potential applications in malaria treatment .

- Cytotoxicity in Cancer Cells : The compound was tested for cytotoxic effects on cancer cell lines, showing promising results that warrant further exploration in cancer therapeutics .

特性

IUPAC Name |

2-(2-trimethylsilylethynyl)pyrimidin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3Si/c1-13(2,3)5-4-9-11-6-8(10)7-12-9/h6-7H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAPUIXMAGGEIHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=NC=C(C=N1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。